molecular formula C23H20ClN3O3 B10943798 5-[(2-chlorophenoxy)methyl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]furan-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]furan-2-carboxamide

Cat. No.: B10943798
M. Wt: 421.9 g/mol
InChI Key: DBPPZRCWUTVYEL-UHFFFAOYSA-N
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Description

5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the furan derivative with 2-chlorophenol in the presence of a base to form the chlorophenoxy group.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced through the reaction of hydrazine with an appropriate diketone or aldehyde.

    Final Coupling: The final step involves coupling the chlorophenoxy-furan derivative with the pyrazole derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2-BROMOPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE
  • **5-[(2-FLUOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE

Uniqueness

5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This makes it distinct from its analogs with different halogen substitutions, potentially leading to different reactivity and biological activity.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H20ClN3O3/c1-26(15-17-7-9-18(10-8-17)27-14-4-13-25-27)23(28)22-12-11-19(30-22)16-29-21-6-3-2-5-20(21)24/h2-14H,15-16H2,1H3

InChI Key

DBPPZRCWUTVYEL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl

Origin of Product

United States

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